molecular formula C17H24N2O4 B13199848 4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid

Cat. No.: B13199848
M. Wt: 320.4 g/mol
InChI Key: GBJJQTCUQAYCLF-UHFFFAOYSA-N
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Description

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid ( 1690943-91-9) is a high-value piperidine derivative with a molecular formula of C17H24N2O4 and a molecular weight of 320.38 g·mol⁻¹ . This compound serves as a crucial chemical intermediate and building block in organic synthesis and pharmaceutical research, particularly in the development of novel dopamine receptor ligands . The structure incorporates a benzyloxycarbonyl (Cbz) protecting group, which is essential for safeguarding the amine functionality during multi-step synthetic sequences, and a propyl substituent on the piperidine nitrogen, which can significantly influence the molecule's lipophilicity and binding affinity to biological targets. Its primary research application is in the discovery and characterization of new chemical entities that target the central nervous system (CNS). Specifically, analogs based on benzyloxy piperidine scaffolds have been identified as potent and selective dopamine D4 receptor (D4R) antagonists . The D4 receptor is implicated in the modulation of the cortico-basal ganglia network and is a potential therapeutic target for conditions such as Parkinson's disease and L-DOPA-induced dyskinesias . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop candidates with improved selectivity over other dopamine receptor subtypes and enhanced metabolic stability. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the associated Safety Data Sheet (SDS) prior to use and handle the material adhering to all applicable safety protocols.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)-1-propylpiperidine-4-carboxylic acid

InChI

InChI=1S/C17H24N2O4/c1-2-10-19-11-8-17(9-12-19,15(20)21)18-16(22)23-13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,22)(H,20,21)

InChI Key

GBJJQTCUQAYCLF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions The benzyloxycarbonyl group is then introduced through a reaction with benzyl chloroformate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (A) C₁₇H₂₂N₂O₄ 318.37 Cbz-amino, propyl (N1), carboxylic acid (C4)
Benzyl 4-aminopiperidine-1-carboxylate (B) C₁₃H₁₈N₂O₂ 234.29 Cbz (N1), free amino (C4)
4-Benzyl-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide (C) C₁₈H₂₀ClN₃O 329.83 Piperazine ring, benzyl, 4-chlorophenyl amide
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (D) C₉H₁₅NO₄ 201.22 Ethoxycarbonyl (N1), carboxylic acid (C4)
Key Observations:
  • Substituent Effects :
    • The Cbz group in A and B enhances steric bulk and lipophilicity compared to D’s ethoxycarbonyl group.
    • Piperidine vs. Piperazine : Compound C’s piperazine ring introduces an additional nitrogen, altering hydrogen-bonding capacity and basicity .
    • Carboxylic Acid vs. Amide : The carboxylic acid in A and D increases polarity and aqueous solubility, whereas C’s amide group improves metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property Compound A (Theoretical) Compound B Compound C Compound D
LogP ~2.5 (estimated) ~1.8 ~3.1 ~0.9
Hydrogen Bond Donors 2 (NH, COOH) 1 (NH₂) 2 (NH, CONH) 2 (COOH, NH)
TPSA (Ų) ~85 ~60 ~75 ~75
Solubility (Log S) -3.5 (moderate) -2.8 (high) -4.1 (low) -1.9 (high)
BBB Permeability Low (polar COOH) Moderate Low (high TPSA) High (low MW)
Key Findings:
  • Lipophilicity : Compound A’s propyl and Cbz groups increase LogP compared to D, suggesting better membrane permeability but lower aqueous solubility.
  • Solubility : The carboxylic acid in A and D improves solubility relative to C’s amide .
  • BBB Penetration : Compound D’s smaller size and lower TPSA favor BBB permeability, whereas A’s polar groups limit CNS activity .

Biological Activity

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid is a complex organic compound characterized by its piperidine ring and functional groups that suggest potential biological activity. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C17H24N2O4, with a molecular weight of 320.4 g/mol. The IUPAC name is 4-(phenylmethoxycarbonylamino)-1-propylpiperidine-4-carboxylic acid. The structure includes a benzyloxycarbonyl group and a carboxylic acid, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
IUPAC Name4-(phenylmethoxycarbonylamino)-1-propylpiperidine-4-carboxylic acid
InChI KeyGBJJQTCUQAYCLF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, facilitating selective reactions at other sites on the molecule. The piperidine ring is known to influence binding affinity and specificity towards certain biological macromolecules.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on enzymes such as BACE1 (Beta-site APP Cleaving Enzyme 1), which is relevant in Alzheimer's disease research. Compounds structurally similar to it have shown varying degrees of inhibition against BACE1, suggesting that modifications to the piperidine structure may enhance or reduce activity .
  • Calcium Activated Chloride Channels (CaCCs) : Research indicates that derivatives of this compound may exhibit inhibitory effects on TMEM16A channels, which are important for calcium-activated chloride transport in cells .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • BACE1 Inhibition : A study evaluated various benzyl carbamate derivatives for their ability to inhibit BACE1, identifying structure-activity relationships that could be applied to optimize the biological efficacy of similar compounds . For instance, modifications in the substituents on the aromatic rings significantly influenced the inhibitory potency.
  • TMEM16A Activity : Another study assessed the inhibitory effects of related compounds on TMEM16A channels using Fischer rat thyroid (FRT) cells. Compounds exhibiting IC50 values less than 6 μM were deemed significant, highlighting the potential therapeutic applications in conditions involving ion channel dysregulation .

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